4-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]thiomorpholine
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Overview
Description
4-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]thiomorpholine is a complex organic compound that features a unique combination of functional groups. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring, along with the sulfonyl and thiomorpholine groups, imparts distinct chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]thiomorpholine typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The subsequent introduction of the butyl and cyclobutylmethylsulfonyl groups can be achieved through various substitution reactions, often using reagents such as alkyl halides and sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydroimidazole derivatives, and various substituted thiomorpholine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]thiomorpholine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]thiomorpholine exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and signaling pathways. The sulfonyl group can form strong hydrogen bonds, affecting the compound’s binding affinity to proteins and other biomolecules. The thiomorpholine group can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure, widely used in pharmaceuticals and agrochemicals.
Benzimidazole: Contains a fused benzene ring, known for its broad range of biological activities.
Thiomorpholine: A sulfur-containing heterocycle, used in various chemical syntheses and as a building block for more complex molecules.
Uniqueness
4-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]thiomorpholine stands out due to its combination of functional groups, which impart unique chemical properties and reactivity. The presence of the butyl and cyclobutylmethylsulfonyl groups enhances its lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2S2/c1-2-3-7-20-16(13-19-8-10-23-11-9-19)12-18-17(20)24(21,22)14-15-5-4-6-15/h12,15H,2-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULQKCXSHDKTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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